2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile
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Overview
Description
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and an oxo group attached to a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide. This reaction yields 6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which can then undergo further reactions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, primary amines, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a bioactive compound with various therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticorrosion properties are attributed to its ability to adsorb onto metal surfaces, forming a protective layer that prevents oxidation . The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: A closely related compound with similar structural features and biological activities.
1,3,5-Triazine Derivatives: These compounds share some structural similarities and are also used in the development of bioactive materials and drugs.
Uniqueness
What sets 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile apart is its specific combination of functional groups, which confer unique chemical reactivity and biological properties
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C8H9N3O/c1-6-4-8(12)11(3-2-9)5-7(6)10/h4-5H,3,10H2,1H3 |
InChI Key |
JSZGNYIIWYPHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC#N |
Origin of Product |
United States |
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